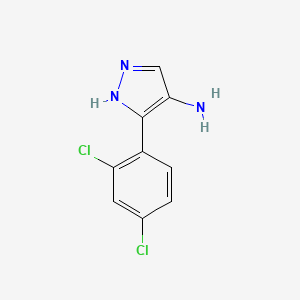

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJZILWHYSZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465107 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268547-51-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazole derivatives are well-established scaffolds in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This document outlines a robust, multi-step synthetic strategy, beginning from commercially available 2,4-dichloroacetophenone. Each step is detailed with mechanistic insights, procedural explanations, and a discussion of the rationale behind the selection of reagents and conditions, reflecting established principles in heterocyclic chemistry.

Strategic Overview: Retrosynthetic Analysis

A logical approach to constructing the target molecule, this compound, involves a retrosynthetic analysis that disconnects the molecule at key functional groups. The primary amine at the C4 position is most strategically installed via the reduction of a nitro group. The pyrazole core itself is classically formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. This leads to a straightforward, linear synthesis plan starting from simple precursors.

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: From Precursor to Product

The proposed forward synthesis is a four-step process designed for efficiency and reliability, employing well-documented chemical transformations.

Caption: Forward synthesis workflow for the target amine.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Objective: To create a β-enaminoketone, which serves as a highly effective 1,3-dielectrophile precursor for pyrazole synthesis. This approach is often more direct than forming a β-ketoaldehyde.

-

Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a powerful and common reagent for the formylation of active methylene groups, such as the methyl group of an acetophenone. The reaction proceeds via the formation of an enolate, which then attacks the electrophilic carbon of DMF-DMA, leading to the elimination of two equivalents of methanol to yield the stable enaminone product.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess DMF-DMA and methanol under reduced pressure.

-

The resulting crude product, a solid or viscous oil, can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent like ethanol or isopropanol can be performed.

Step 2: Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazole

-

Objective: To construct the core pyrazole heterocycle via cyclocondensation.

-

Rationale: Hydrazine is the quintessential reagent for pyrazole synthesis from 1,3-dicarbonyl equivalents.[3][4] The reaction with the enaminone from Step 1 involves an initial nucleophilic attack by one nitrogen of hydrazine at the carbonyl carbon, followed by a conjugate addition of the second nitrogen to the β-carbon and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring. Ethanol is a common and effective solvent for this transformation.

Experimental Protocol:

-

Dissolve the crude 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O) (1.1 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

Pour the residue into cold water, which should induce the precipitation of the pyrazole product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 3: Synthesis of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole

-

Objective: To introduce a nitro group at the C4 position of the pyrazole ring, which will serve as a precursor to the desired amine.

-

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a standard and potent nitrating agent capable of effecting this transformation.[5][6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction must be performed at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

Experimental Protocol:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 3-(2,4-Dichlorophenyl)-1H-pyrazole (1.0 eq) in portions to concentrated sulfuric acid with stirring.

-

Once the pyrazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 4-nitro-pyrazole should be collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and dried.

Step 4: Synthesis of this compound

-

Objective: To reduce the 4-nitro group to the target 4-amino group.

-

Rationale: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis.[7] While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, it can sometimes lead to dehalogenation of aryl chlorides.[8] A more chemoselective and robust method for this specific substrate is the use of a metal-acid system. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective reagent for this purpose, selectively reducing the nitro group without affecting the chloro-substituents on the phenyl ring.[9]

Experimental Protocol:

-

Suspend 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture at 50-70 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

Data Summary and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Step | Compound Name | Starting Material | Reagents | Typical Yield (%) |

| 1 | 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 2,4-Dichloroacetophenone | DMF-DMA | 85-95 |

| 2 | 3-(2,4-Dichlorophenyl)-1H-pyrazole | Enaminone from Step 1 | N₂H₄·H₂O | 80-90 |

| 3 | 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole | Pyrazole from Step 2 | HNO₃, H₂SO₄ | 70-85 |

| 4 | This compound | 4-Nitro-pyrazole from Step 3 | SnCl₂·2H₂O, HCl | 75-90 |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield. The nitration reaction is highly exothermic and requires careful temperature control.

-

Chlorinated Solvents and Reagents: 2,4-Dichloroacetophenone and the subsequent intermediates are chlorinated organic compounds. Avoid inhalation and skin contact.

This guide presents a viable and logical pathway for the synthesis of this compound based on established and reliable chemical principles. Researchers should adapt and optimize the described conditions as necessary for their specific laboratory settings.

References

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine. While this specific molecule is a relatively new entity in the landscape of chemical research, its structural motifs—a dichlorinated phenyl ring coupled with a pyrazole core—suggest significant potential in medicinal chemistry, particularly in the realm of kinase inhibition. This document outlines the foundational molecular and physical characteristics of this compound and furnishes detailed, field-proven experimental protocols for their determination. The causality behind each experimental choice is elucidated to provide a robust framework for researchers aiming to characterize this and similar molecules. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability have made it a cornerstone in the design of targeted therapeutics. Notably, pyrazole derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

The subject of this guide, this compound, incorporates a 2,4-dichlorophenyl moiety, a common substituent in kinase inhibitors that can enhance binding affinity through hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases. The 4-amino group on the pyrazole ring provides a crucial vector for further chemical modification and can also act as a key pharmacophoric element.

A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a potential drug candidate. Properties such as solubility, pKa, and melting point govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This guide serves as a foundational resource for researchers embarking on the comprehensive characterization of this promising compound.

Molecular Identity and Structural Elucidation

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity and structure.

Chemical Structure and Core Properties

The fundamental properties of this compound are summarized in the table below. These values are calculated based on its molecular formula and are essential for all subsequent experimental work.

| Property | Value | Source |

| CAS Number | 268547-51-9 | [1] |

| Molecular Formula | C₉H₇Cl₂N₃ | [1] |

| Molecular Weight | 228.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N | |

| InChI Key | XSHXVQWCAGNATP-UHFFFAOYSA-N |

Structural Visualization

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Mel-Temp or a similar digital instrument.[3]

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.[4]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate melting point.

Solubility Profile

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The "like dissolves like" principle is a useful starting point, but a systematic experimental evaluation across a range of solvents is necessary.[5]

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A panel of solvents with varying polarities and pH is selected, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), 5% aqueous HCl, and 5% aqueous NaOH.[6]

-

Procedure:

-

Approximately 10 mg of this compound is placed in a small test tube.

-

1 mL of the selected solvent is added in 0.2 mL increments, with vigorous vortexing after each addition.[7]

-

The solubility is observed and classified as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: No visible dissolution occurs.[5]

-

-

Interpretation of Causality:

-

Solubility in polar protic solvents like water and ethanol suggests the presence of hydrogen bonding capabilities, likely from the amine and pyrazole N-H groups.

-

Solubility in polar aprotic solvents like DMSO and acetone indicates a polar nature.

-

Solubility in 5% HCl would suggest the presence of a basic functional group (the amino group) that can be protonated to form a more soluble salt.[8]

-

Solubility in 5% NaOH would indicate an acidic proton, likely the pyrazole N-H, which can be deprotonated to form a soluble salt.[8]

The general solubility of pyrazole itself is limited in water but better in organic solvents like ethanol and acetone.[9]

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical determinant of a drug's behavior in physiological environments, influencing its absorption, distribution, and target engagement. For this compound, two pKa values are expected: one for the basic amino group (pKa of the conjugate acid) and one for the acidic pyrazole N-H.

Experimental Protocol: Potentiometric Titration

This method is highly accurate for determining pKa values.[10]

-

Sample Preparation: A precise weight of the compound is dissolved in a suitable co-solvent/water mixture to ensure solubility throughout the titration.

-

Titration:

-

The solution is titrated with a standardized solution of HCl to determine the pKa of the basic amino group.

-

A separate sample is titrated with a standardized solution of NaOH to determine the pKa of the acidic pyrazole N-H.

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality: The change in pH upon the addition of an acid or base reflects the buffering capacity of the compound as it undergoes protonation or deprotonation. The inflection point of the titration curve corresponds to the point of maximum buffer capacity, where the concentrations of the acidic and basic forms are equal, and thus pH = pKa.[11]

Alternative Method: UV-Vis Spectrophotometry

If the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance at a specific wavelength across a range of pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be calculated.[10]

Workflow for Physicochemical Characterization

The logical flow for the characterization of this compound is outlined in the diagram below. This systematic approach ensures that foundational data is gathered before proceeding to more complex analyses.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion and Future Directions

This guide has established a comprehensive framework for the physicochemical characterization of this compound. While specific experimental values for this compound are not yet widely published, the detailed protocols provided herein offer a clear and robust pathway for their determination. The structural features of this molecule, particularly the presence of a dichlorophenyl-substituted pyrazole core, strongly suggest its potential as a kinase inhibitor. The data generated from the described experiments will be invaluable for guiding future structure-activity relationship (SAR) studies, optimizing its ADME properties, and ultimately assessing its viability as a therapeutic agent. It is the author's belief that a systematic and rigorous approach to physicochemical profiling, as outlined in this document, is a critical and non-negotiable step in the journey of transforming a promising molecule into a life-changing medicine.

References

- 1. 268547-51-9|this compound|BLD Pharm [bldpharm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ws [chem.ws]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to form key interactions with biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates. Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][1][2][4][5] A particularly prominent role for the pyrazole scaffold has been in the development of protein kinase inhibitors, where it often serves as a bioisosteric replacement for other hinge-binding motifs, effectively targeting enzymes such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Aurora kinases.[6][7][8]

This guide focuses on a specific, yet under-characterized molecule: This compound . While the broader family of pyrazole derivatives is well-documented, the precise mechanism of action for this particular compound remains to be fully elucidated. Therefore, this document serves as both a summary of the likely avenues of action based on its chemical structure and a practical guide for researchers and drug development professionals on how to systematically uncover its biological function. We will proceed from broad, target-agnostic screening to specific, hypothesis-driven validation, providing a comprehensive workflow for characterizing this promising compound.

Part 1: Initial Hypothesis and Target Identification Strategy

Given the prevalence of pyrazole-based compounds as kinase inhibitors, a primary hypothesis is that this compound exerts its biological effects through the modulation of one or more protein kinases.[6][9] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related structure, is a known pharmacophore for kinase binding.[6] Our strategy, therefore, will be to employ a multi-pronged approach to first identify potential kinase targets and then validate these findings.

Broad-Spectrum Kinase Panel Screening

The most direct method to test our primary hypothesis is to screen the compound against a large, representative panel of human kinases. This unbiased approach can quickly identify high-affinity targets and provide an initial assessment of the compound's selectivity.

Experimental Protocol: Kinase Panel Screening (Example using a commercial service)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) in the initial pass to maximize the chances of identifying interactions.

-

Kinase Panel Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 human kinases. The assay is typically a binding assay (e.g., KINOMEscan™) or an activity assay (e.g., ADP-Glo™).

-

Data Analysis: Results are usually reported as "% Inhibition" or "Kd" (dissociation constant). Hits are identified as kinases that show significant inhibition (typically >80%) or strong binding affinity.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

A positive result from a kinase panel is promising, but it's crucial to confirm that the compound engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow a relevant human cancer cell line (e.g., HCT116, A549, K562, which are commonly used for screening pyrazole derivatives) to ~80% confluency.

-

Compound Treatment: Treat the cells with this compound (e.g., at 10x the expected IC50) or vehicle (DMSO) for 2-4 hours.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Target Detection: Analyze the soluble fractions by Western blot using an antibody specific for the putative kinase target identified in the initial screen.

-

Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature for the target protein in the compound-treated samples compared to the vehicle control.

Caption: CETSA experimental workflow.

Part 2: Characterizing the Cellular and Phenotypic Response

Once a primary target (or targets) has been identified and validated, the next step is to understand the downstream consequences of target engagement on cellular physiology. This involves characterizing the compound's effect on cell viability, proliferation, and key signaling pathways.

Antiproliferative Activity

A crucial first assessment is to determine the compound's ability to inhibit the growth of cancer cells. This provides a quantitative measure of its potency (IC50) and is a prerequisite for further mechanistic studies.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cell lines (e.g., K562, HCT116[9]) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Titration: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

-

Treatment: Add the compound dilutions to the cells and incubate for 72 hours.

-

Luminescent Reading: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Table 1: Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Putative Target Expression | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | High | 0.15 |

| HCT116 | Colon Cancer | Moderate | 0.78 |

| A549 | Lung Carcinoma | High | 0.22 |

| MCF-7 | Breast Cancer | Low | >10 |

Induction of Cell Cycle Arrest and Apoptosis

Many kinase inhibitors exert their anticancer effects by halting cell cycle progression or inducing programmed cell death (apoptosis).[9][8] Flow cytometry is the gold-standard technique to investigate these phenomena.

Experimental Protocol: Cell Cycle and Apoptosis Analysis

-

Treatment: Treat cells with the compound at 1x, 5x, and 10x its IC50 for 24, 48, and 72 hours.

-

Cell Staining:

-

For Cell Cycle: Harvest and fix the cells in 70% ethanol. Stain the DNA with propidium iodide (PI).

-

For Apoptosis: Harvest non-fixed cells and stain with a combination of Annexin V-FITC and PI.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis:

-

Cell Cycle: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A compound-induced arrest will show an accumulation of cells in a specific phase.[9]

-

Apoptosis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Caption: Hypothesized signaling pathway and effects of inhibition.

Probing the Downstream Signaling Cascade

The definitive step in mechanism-of-action studies is to demonstrate that the compound modulates the specific signaling pathway controlled by its target kinase. Western blotting is the ideal tool for this, allowing for the quantification of protein phosphorylation states.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Treatment and Lysis: Treat cells with a dose-response of the compound for a short duration (e.g., 1-6 hours) to capture immediate signaling events. Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against:

-

The total form of the target kinase.

-

The phosphorylated form of the target kinase (if an autophosphorylation site is known).

-

A known downstream substrate of the kinase (total and phosphorylated forms). For instance, if the target were JAK2, one would probe for p-STAT3 and total STAT3.[9] If it were CDK2, one would probe for p-Rb (Thr821) and total Rb.[8]

-

A loading control (e.g., GAPDH, β-actin).

-

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A successful experiment will show a dose-dependent decrease in the phosphorylation of the downstream substrate.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard workflow for elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific cellular pathways, researchers can build a robust, evidence-based understanding of the compound's biological function. The strong precedent for pyrazole derivatives as kinase inhibitors provides a logical starting point, and the methodologies described herein—from kinase screening and CETSA to detailed cellular analysis—constitute a self-validating system for confirming this hypothesis.[6][9][8] The ultimate goal is to connect the direct inhibition of a molecular target to a clear, measurable phenotypic outcome, thereby establishing the compound's therapeutic potential and paving the way for further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape: A Technical Guide to Screening Dichlorophenyl Pyrazole Amines

Foreword: The Pyrazole Privileged Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful development as therapeutic agents and agrochemicals.[1][2][3][4] The introduction of dichlorophenyl and amine functionalities to this core structure creates a unique chemical space, offering novel molecular interactions and the potential for potent and selective biological effects. This guide provides an in-depth technical framework for the comprehensive biological activity screening of dichlorophenyl pyrazole amines, designed for researchers, scientists, and drug development professionals. Our focus will be on elucidating the causality behind experimental choices and ensuring the generation of robust, reproducible data.

Section 1: Foundational Screening – In Vitro Cytotoxicity Assessment

A critical initial step in characterizing any novel chemical entity is to determine its cytotoxic potential.[5][6] This foundational screen provides a baseline understanding of the compound's effect on cell viability and proliferation, guiding the direction of further, more specific assays. A dose-dependent cytotoxic profile can be the first indicator of potential anticancer activity or, conversely, may flag general toxicity that could limit therapeutic applications.[7]

The Rationale for a Tiered Approach

We advocate for a tiered approach to cytotoxicity screening. The initial tier involves a broad screen against a panel of representative human cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.[7][8] A significant therapeutic window between cancerous and non-cancerous cells is a primary objective in anticancer drug discovery.[7]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT-based in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9]

Materials:

-

Dichlorophenyl pyrazole amine compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)[7][10]

-

Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Further create a series of dilutions in the complete culture medium.

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Summarizing Cytotoxicity

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)¹ |

| DPA-1 | MCF-7 | 48 | 8.03 ± 0.5[11] | 6.2 |

| DPA-1 | A549 | 48 | 15.2 ± 1.1 | 3.3 |

| DPA-1 | HEK293 | 48 | 50.1 ± 3.7 | - |

| DPA-2 | MCF-7 | 48 | 25.6 ± 2.1 | 2.1 |

| DPA-2 | A549 | 48 | 33.4 ± 2.8 | 1.6 |

| DPA-2 | HEK293 | 48 | 54.3 ± 4.2 | - |

| Doxorubicin | MCF-7 | 48 | 0.8 ± 0.1 | - |

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

Section 2: Elucidating the Mechanism of Action – Molecular Docking and Pathway Analysis

Should a compound exhibit promising and selective cytotoxicity, the next logical step is to investigate its potential mechanism of action. In silico molecular docking studies can provide valuable theoretical insights into how the compound might interact with known biological targets.[12][13] For pyrazole derivatives, common targets in cancer include Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[11][12]

In Silico Workflow: From Target Identification to Binding Pose Analysis

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Perturbation

Based on docking results, further cellular assays can be designed to confirm the predicted mechanism. For instance, if a compound is predicted to inhibit CDK2, a Western blot analysis can be performed to assess the phosphorylation status of its downstream targets.[14] A compound that induces apoptosis would be further investigated using assays like Annexin V/PI staining to differentiate between apoptotic and necrotic cell death.[15][16]

Section 3: Broadening the Scope – Antimicrobial and Insecticidal Screening

The versatility of the pyrazole scaffold extends beyond anticancer activity. Many pyrazole derivatives have shown significant antimicrobial and insecticidal properties.[2][17][18] Therefore, a comprehensive screening should include assays to evaluate these potential activities.

Antimicrobial Susceptibility Testing

Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[19] Dichlorophenyl pyrazole amines represent a promising class of compounds for this purpose.

Methods:

-

Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity by measuring the zone of inhibition around a compound-impregnated disk on an agar plate.[20][21]

-

Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.[19][22][23]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[4]

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[24][25]

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| DPA-1 | 16 | 32 | 8 | 16 |

| DPA-2 | 64 | >128 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | - | - |

| Fluconazole | - | - | 2 | 8 |

Insecticidal Activity Screening

Rationale: Pyrazole-containing compounds are prominent in the agrochemical industry as insecticides.[17][18] Screening for insecticidal activity can open up new avenues for the application of dichlorophenyl pyrazole amines.

Primary Targets:

-

Acetylcholinesterase (AChE): A key enzyme in the insect nervous system. Inhibition of AChE leads to paralysis and death.[26][27]

-

Ryanodine Receptors (RyRs): Important for calcium regulation in muscle cells.[17]

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[26][27][28]

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - chromogen

-

Phosphate buffer (pH 8.0)

-

96-well plate and microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Plate Setup: Add the buffer, test compound (at various concentrations), and AChE solution to the wells.

-

Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATCI and DTNB to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.[26]

Data Presentation: Acetylcholinesterase Inhibition

| Compound ID | AChE IC50 (µM) ± SD |

| DPA-1 | 5.2 ± 0.4 |

| DPA-2 | 18.7 ± 1.5 |

| Galantamine | 1.1 ± 0.1 |

Conclusion: A Roadmap for Discovery

This guide provides a structured and technically grounded approach to the biological activity screening of dichlorophenyl pyrazole amines. By starting with a broad cytotoxicity screen, delving into potential mechanisms of action through in silico and cellular assays, and expanding the screening to include antimicrobial and insecticidal activities, researchers can efficiently and effectively characterize this promising class of compounds. The emphasis on understanding the "why" behind each experimental choice and adhering to robust, validated protocols will ultimately lead to the generation of high-quality data, accelerating the journey from a novel compound to a potential therapeutic or agrochemical lead.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. kosheeka.com [kosheeka.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]

- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. bio-protocol.org [bio-protocol.org]

The Vanguard of Precision Oncology: A Technical Guide to Substituted Pyrazolamine Therapeutic Targets

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazolamines have emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides an in-depth analysis of the key therapeutic targets of this versatile class of compounds. We will delve into the molecular mechanisms, structure-activity relationships, and the causality behind the experimental validation of these targets. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation oncology therapeutics, offering field-proven insights into the strategic application of substituted pyrazolamines in precision medicine.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazole ring system is recognized as a "privileged scaffold" in drug discovery, owing to its synthetic tractability and its ability to form key interactions within the ATP-binding pockets of protein kinases.[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][5]

Substituted pyrazolamines, a class of pyrazole derivatives, have demonstrated remarkable efficacy as kinase inhibitors.[1][3][5] Their structural features allow for precise modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on several key classes of kinases and other therapeutic targets that are effectively modulated by substituted pyrazolamines, highlighting specific examples of compounds that have progressed into clinical development.

Key Therapeutic Targets and Mechanisms of Action

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

Cyclin-dependent kinases are the master regulators of the cell cycle.[6][7] Their aberrant activation is a common driver of uncontrolled cell proliferation in cancer.[8] Substituted pyrazolamines have been successfully developed to target various CDK isoforms.

-

Mechanism of Action: Pyrazolamine-based CDK inhibitors typically function as ATP-competitive inhibitors.[4] They occupy the ATP-binding site of the CDK-cyclin complex, preventing the phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[7] This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and can subsequently induce apoptosis.[6][7]

-

Exemplary Compound & Preclinical Validation: A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent and selective CDK2 inhibitors.[6] Compound 15 from this series exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a broad panel of cancer cell lines.[6] Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of Rb at Thr821, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis.[6]

-

Structure-Activity Relationship (SAR) Insights: The pyrazole moiety has proven to be a successful bioisosteric replacement for other functionalities, enhancing potency and selectivity for CDK2 over other CDK isoforms.[6]

Table 1: Inhibitory Activity of Representative Pyrazolamine-Based CDK Inhibitors

| Compound | Target(s) | IC50 / Ki | Cell Line Examples | Antiproliferative Activity (GI50/IC50) | Reference |

| Compound 24 | CDK1 | IC50 = 2.38 µM | HepG2, HCT116 | 0.05 µM, 1.68 µM | [3] |

| Compound 25 | CDK1 | IC50 = 1.52 µM | HepG2, HCT116 | 0.028 µM, 0.035 µM | [3] |

| Compound 15 | CDK2 | Ki = 0.005 µM | 13 cancer cell lines | 0.127–0.560 μM | [6] |

| CAN508 | CDK2 | IC50 = 0.35 µM | Not specified | Not specified | [7] |

Diagram 1: CDK-Mediated Cell Cycle Regulation and Inhibition by Pyrazolamines

Caption: Pyrazolamine inhibitors block ATP binding to CDK complexes, preventing Rb phosphorylation and halting cell cycle progression.

Aurora Kinases: Disrupting Mitotic Integrity

Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis.[9] Their overexpression is common in many human cancers and is often associated with a poor prognosis.[10]

-

Mechanism of Action: Pyrazolamine-based inhibitors, such as Danusertib (PHA-739358), are potent, ATP-competitive inhibitors of Aurora kinases.[11][12] Inhibition of Aurora B, in particular, leads to defects in the spindle assembly checkpoint, resulting in endoreduplication (repeated rounds of DNA synthesis without cell division) and ultimately apoptosis.[9][11]

-

Exemplary Compound & Clinical Significance: Danusertib is a pan-Aurora kinase inhibitor that also shows activity against other kinases like Abl, Ret, and FGFR1.[11][12] It has been investigated in Phase 2 clinical trials.[11] In preclinical models, Danusertib induces cell cycle arrest and apoptosis in various cancer cell lines.[9][11] For example, in BCR-ABL-positive cells, it leads to a dose-dependent reduction in cell growth.[11]

-

SAR Insights: The 3-aminopyrazole core is a key pharmacophore for Aurora kinase inhibition, as seen in compounds like Danusertib and Tozasertib.[12][13] Modifications to this scaffold have led to the development of dual inhibitors targeting both Aurora kinases and other cancer-relevant targets like tubulin.[14]

Table 2: Inhibitory Profile of Danusertib (PHA-739358)

| Target | IC50 (cell-free assay) |

| Aurora A | 13 nM |

| Aurora B | 79 nM |

| Aurora C | 61 nM |

| Abl | 25 nM |

| TrkA | 31 nM |

| c-RET | 31 nM |

| FGFR1 | 47 nM |

| Data sourced from Selleck Chemicals.[11] |

Heat Shock Protein 90 (Hsp90): A Chaperone for Oncogenic Proteins

Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[15] These clients include mutated and overexpressed kinases, transcription factors, and cell cycle regulators.[16][17]

-

Mechanism of Action: Pyrazolamine-based Hsp90 inhibitors, such as Onalespib (AT13387) and Ganetespib (STA-9090), bind to the N-terminal ATP-binding pocket of Hsp90.[18][19] This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[16] The simultaneous degradation of multiple oncoproteins can shut down several oncogenic signaling pathways at once.[20]

-

Exemplary Compounds & Therapeutic Strategy:

-

Onalespib (AT13387) is a potent Hsp90 inhibitor with an IC50 of 18 nM in A375 melanoma cells.[18] It promotes the degradation of client proteins like EGFR and AKT, thereby inhibiting downstream signaling through pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.[20][21]

-

Ganetespib (STA-9090) has shown strong preclinical activity against a variety of cancers, including lung, breast, and leukemia.[16][17] It effectively downregulates Hsp90 client proteins, leading to apoptosis and growth arrest.[16] Ganetespib has been evaluated in Phase II clinical trials.[17]

-

-

Rationale for Hsp90 Inhibition: Targeting Hsp90 offers a multi-pronged attack on cancer cells by destabilizing numerous proteins that drive malignant progression. This approach can be particularly effective in tumors that have developed resistance to single-target kinase inhibitors.[20]

Diagram 2: Hsp90 Inhibition and Downstream Effects

Caption: Pyrazolamine-based Hsp90 inhibitors lead to the degradation of multiple oncogenic client proteins, disrupting cancer cell signaling.

Janus Kinases (JAKs): Intercepting Cytokine Signaling

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[22][23] Constitutive activation of the JAK/STAT pathway is implicated in myeloproliferative disorders and various cancers.[22]

-

Mechanism of Action: Substituted pyrazolamines, specifically 2-amino-pyrazolo[1,5-a]pyrimidines, have been developed as potent and selective inhibitors of JAK2.[22] These compounds act as ATP-competitive inhibitors, blocking the kinase activity of JAK2 and thereby preventing the phosphorylation and activation of downstream STAT proteins. This inhibition disrupts the pro-survival and proliferative signals mediated by cytokines.[17][22]

Methodologies for Target Validation and Compound Characterization

The identification and validation of therapeutic targets for substituted pyrazolamines require a robust and multi-faceted experimental approach. The following protocols represent standard, self-validating workflows in the field.

Workflow for Kinase Inhibitor Profiling

Diagram 3: Experimental Workflow for Kinase Inhibitor Characterization

Caption: A streamlined workflow for the preclinical evaluation of substituted pyrazolamine kinase inhibitors.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Causality: This assay is the foundational step to determine if a synthesized compound directly interacts with and inhibits the enzymatic activity of the target kinase. It provides a quantitative measure of potency (IC50) in a controlled, cell-free environment.

Methodology:

-

Reagents and Materials:

-

Recombinant purified kinase (e.g., Aurora A, CDK2).

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).

-

Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

-

Substituted pyrazolamine compound dissolved in DMSO.

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the pyrazolamine inhibitor in the kinase reaction buffer.

-

In a microplate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP (including the radiolabeled tracer).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto the phosphocellulose paper.

-

Wash the paper multiple times with a wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter. This corresponds to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no kinase or no substrate) to ensure the assay is performing correctly. The use of a known, reference inhibitor can also validate the assay's sensitivity and accuracy.

Detailed Experimental Protocol: Western Blot for Downstream Signaling

Causality: While a biochemical assay confirms direct enzyme inhibition, a Western blot in a cellular context validates that the inhibitor engages its target within the cell and produces the expected downstream biological effect. For example, inhibiting a kinase should lead to a decrease in the phosphorylation of its known substrates.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of the substituted pyrazolamine inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb). Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to quantify the levels of the phosphorylated and total proteins, normalized to the loading control.

-

Self-Validation: The inclusion of a loading control confirms equal protein loading across lanes. Comparing the levels of the phosphorylated protein to the total protein demonstrates a specific effect on the signaling pathway rather than a general decrease in protein expression.

Future Perspectives and Conclusion

Substituted pyrazolamines represent a highly versatile and clinically relevant class of compounds. The future of this field lies in the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The design of dual-target or multi-target inhibitors, guided by a deep understanding of cancer biology and signaling network crosstalk, holds significant promise. Furthermore, the application of pyrazolamine scaffolds is expanding beyond oncology into areas such as inflammatory and neurodegenerative disorders.[5][24]

This guide has provided a comprehensive overview of the key therapeutic targets of substituted pyrazolamines, grounded in mechanistic understanding and validated experimental workflows. By leveraging the insights presented herein, researchers and drug development professionals can continue to advance this important class of molecules towards new and improved therapies for a range of human diseases.

References

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10927119B2 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as CDK inhibitors and their therapeutic use - Google Patents [patents.google.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

- 13. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. apexbt.com [apexbt.com]

- 20. astx.com [astx.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]

- 24. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine CAS number and properties

An In-Depth Technical Guide to 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide focuses on a specific, highly functionalized derivative, this compound. We will explore its fundamental chemical properties, outline a probable synthetic route, and delve into its significance as a molecular scaffold for developing novel therapeutic agents. The incorporation of a 2,4-dichlorophenyl moiety imparts unique electronic and steric characteristics, making this compound a person of significant interest for researchers in oncology, infectious diseases, and inflammation. This document serves as a technical resource for scientists engaged in the exploration and utilization of pyrazole-based compounds in drug development.

Chemical Identity and Core Properties

This compound is a heterocyclic aromatic compound. The core structure consists of a five-membered pyrazole ring substituted with an amine group at position 4 and a dichlorinated phenyl ring at position 3. This specific arrangement of functional groups is crucial for its biological interactions.

The definitive Chemical Abstracts Service (CAS) number for this compound is 268547-51-9 .[1][2][3]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 268547-51-9 | [1][2][3] |

| Molecular Formula | C₉H₇Cl₂N₃ | [1][3] |

| Molecular Weight | 228.08 g/mol | [1][3] |

| Physical Form | Solid | |

| SMILES | NC1=CNN=C1C2=CC=C(Cl)C=C2Cl | [1] |

| InChI Key | XSHXVQWCAGNATP-UHFFFAOYSA-N |

Synthesis and Characterization: A Proposed Pathway

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[4][5] A common and effective method involves the cyclocondensation of a hydrazine source with a 1,3-dicarbonyl compound or its synthetic equivalent.[5] For this compound, a logical synthetic approach begins with a suitably substituted β-ketonitrile.

The following diagram illustrates a plausible synthetic workflow.

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline:

-

Reaction Setup: To a solution of 2,4-dichlorobenzoylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1-1.5 eq).

-

Cyclization: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The resulting solid product is typically collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity compound.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Significance in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[4] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8]

The specific structural features of this compound make it an attractive starting point for library synthesis and lead optimization:

-

The Pyrazole Core: Provides a rigid scaffold with well-defined hydrogen bond donor (N-H) and acceptor (N) sites.

-

The 4-Amino Group: Acts as a key vector for further chemical modification, allowing for the introduction of diverse substituents to explore the chemical space and modulate biological activity.

-

The 2,4-Dichlorophenyl Moiety: This group significantly influences the compound's lipophilicity and electronic properties. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within a target's binding pocket, potentially enhancing binding affinity and selectivity.

Caption: Key structural features and their link to potential therapeutic applications.

Potential Biological Activity and Mechanisms of Action

While specific studies on this compound are emerging, the broader class of pyrazole derivatives has been extensively investigated. Many pyrazole-based compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways.[9] Dysregulation of kinases is a hallmark of many cancers.

For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2 is a key enzyme in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9] It is plausible that derivatives of this compound could be designed to target similar ATP-binding pockets in kinases.

Hypothetical Mechanism: Kinase Inhibition in Cancer

The diagram below illustrates a simplified signaling pathway where a pyrazole-based inhibitor could act to block cancer cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.[10][11] Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier before use. General safety protocols include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[10][12]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[10][14]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14]

References

- 1. 268547-51-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 268547-51-9 [amp.chemicalbook.com]

- 3. This compound | 268547-51-9 [chemicalbook.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. cdms.net [cdms.net]

- 13. cms9files.revize.com [cms9files.revize.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Protocol for the Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is adapted from a robust and scalable four-step synthetic route, commencing from the readily available 2',4'-dichloroacetophenone. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen synthetic strategy and reaction conditions. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of bioactive molecules. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects[1][2]. Specifically, 4-aminopyrazole derivatives serve as crucial building blocks in the synthesis of potent enzyme inhibitors and receptor modulators. The target molecule, this compound, incorporates a dichlorinated phenyl ring, a common feature in many pharmaceuticals that can enhance binding affinity and modulate metabolic stability.

The synthetic route detailed herein is based on the work of Stumpf et al., which provides a reliable and protecting-group-free method for the preparation of 3-aryl-substituted 4-aminopyrazoles from corresponding acetophenones[3][4]. This approach offers a significant advantage over classical methods that may involve harsh conditions or the use of hazardous reagents.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a four-step sequence, as illustrated in the workflow diagram below. The process begins with a Claisen condensation to form a β-ketoaldehyde intermediate, which is then converted to an oxime. Subsequent cyclization with hydrazine yields a 4-nitrosopyrazole, which is finally reduced to the target 4-aminopyrazole.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Sodium 1-(2,4-dichlorophenyl)-3-oxoprop-1-en-1-olate

This step involves a Claisen condensation of 2',4'-dichloroacetophenone with ethyl formate to yield the corresponding sodium enolate.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2',4'-Dichloroacetophenone | 189.02 | 18.9 g | 0.1 |

| Ethyl formate | 74.08 | 25.9 g (27.8 mL) | 0.35 |

| Sodium ethoxide (EtONa) | 68.05 | 7.5 g | 0.11 |

| Toluene | - | 100 mL | - |

| Ethanol | - | 20 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (7.5 g, 0.11 mol) and toluene (100 mL).

-

In a separate beaker, prepare a solution of 2',4'-dichloroacetophenone (18.9 g, 0.1 mol) in ethanol (20 mL).

-

Add the 2',4'-dichloroacetophenone solution to the dropping funnel and add it dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes.

-

Following the addition, add ethyl formate (25.9 g, 0.35 mol) dropwise over 1 hour. The reaction mixture will gradually turn into a thick slurry.

-

After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the resulting solid precipitate, wash with cold toluene (2 x 30 mL), and dry under vacuum to afford the sodium enolate as a pale yellow solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-3-oxopropan-1-one oxime

The sodium enolate is converted to the corresponding oxime by reaction with sodium nitrite in an acidic medium.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Sodium 1-(2,4-dichlorophenyl)-3-oxoprop-1-en-1-olate | 239.02 | ~0.1 mol (from Step 1) | ~0.1 |

| Sodium nitrite (NaNO2) | 69.00 | 9.0 g | 0.13 |